Product packaging for Methyl 3-(4-methylquinolin-6-yl)propanoate(Cat. No.:)

Methyl 3-(4-methylquinolin-6-yl)propanoate

Cat. No.: B11876556
M. Wt: 229.27 g/mol
InChI Key: CJCCIYGXJOUXEH-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylquinolin-6-yl)propanoate (CAS 1523545-44-9) is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . As a quinoline derivative, this compound belongs to a class of structures with significant relevance in medicinal chemistry research. Quinoline-based compounds, such as propanoate esters, are frequently investigated as key intermediates in the synthesis of novel bioactive molecules . For instance, structurally related ethyl 2-(quinolin-4-yl)propanoates have demonstrated potent antimicrobial activity in research settings, particularly against Helicobacter pylori , the pathogen associated with gastritis and peptic ulcers . The broader quinoline scaffold is also explored in other therapeutic areas, including the development of inhibitors for toxins produced by Bacillus anthracis . This product is intended for research purposes as a chemical building block or synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO2 B11876556 Methyl 3-(4-methylquinolin-6-yl)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 3-(4-methylquinolin-6-yl)propanoate

InChI

InChI=1S/C14H15NO2/c1-10-7-8-15-13-5-3-11(9-12(10)13)4-6-14(16)17-2/h3,5,7-9H,4,6H2,1-2H3

InChI Key

CJCCIYGXJOUXEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)CCC(=O)OC

Origin of Product

United States

Computational Chemistry and Molecular Modeling Studies of Methyl 3 4 Methylquinolin 6 Yl Propanoate

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Computational approaches, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA), are powerful tools for deriving these relationships. mdpi.com These methods correlate the 3D structural and physicochemical properties of a series of compounds with their biological activities to build predictive models. mdpi.comnih.gov

For quinoline (B57606) derivatives, computational SAR studies have been instrumental in identifying key structural determinants for a range of biological activities. For example, studies on quinoline derivatives as anticancer agents have shown that the nature and position of substituents on the quinoline ring are critical. mdpi.com The analysis of CoMFA contour maps can reveal regions where steric bulk is favored or disfavored and where electrostatic interactions (positive or negative) are important for activity. mdpi.com

Research on other quinoline derivatives has highlighted several key SAR findings:

The presence of a quinoline nitrogen atom is often a crucial feature for activity. nih.gov

Substituents at various positions of the quinoline ring can significantly modulate the biological effect. For instance, in one study on HIV-1 reverse transcriptase inhibitors, electron-withdrawing substituents at the 6-position of the quinoline ring were found to increase activity. researchgate.net

For certain activities, the distance between different functional groups within the molecule is a critical parameter. nih.gov

The following table summarizes some general SAR findings for quinoline derivatives based on computational and experimental studies.

Structural Modification Observed Effect on Activity Rationale/Interaction Relevant Studies
Substitution at C3-positionCritical for antagonist potency against the α2C-adrenoceptor.Likely involved in key interactions within the receptor binding site. acs.org
Electron-withdrawing group at C6-positionIncreased inhibitory activity against HIV-1 reverse transcriptase.Alters the electronic properties of the quinoline ring system. researchgate.net
Hydroxyl group at C8-positionAssociated with enhanced anticancer potential.May participate in crucial hydrogen bonding interactions with the target. researchgate.net
Basic nitrogen in a side chainImportant for multidrug resistance reversal activity.Can interact with hydrogen bond donors of target proteins like P-glycoprotein. nih.gov

These computational approaches not only help in understanding the SAR of existing compounds but also guide the design and synthesis of new, more potent, and selective molecules. mdpi.comnih.gov

Medicinal Chemistry and Drug Design Principles Applied to Methyl 3 4 Methylquinolin 6 Yl Propanoate

Quinoline (B57606) Propanoate as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The quinoline ring, a bicyclic aromatic heterocycle, is a prime example of such a scaffold. nih.govbiointerfaceresearch.com Its structure is found in a wide array of natural products and synthetic compounds with extensive pharmacological applications, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities. biointerfaceresearch.comnih.gov

The versatility of the quinoline scaffold stems from several key features:

Structural Rigidity and Aromaticity : The fused ring system provides a defined three-dimensional shape that can fit into the binding sites of proteins and enzymes.

Hydrogen Bonding Capability : The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring a molecule to its biological target. mdpi.com

Synthetic Tractability : The quinoline ring can be readily synthesized and functionalized at various positions, allowing chemists to systematically modify its structure to fine-tune its biological activity and pharmacokinetic properties. biointerfaceresearch.com

In the specific case of Methyl 3-(4-methylquinolin-6-yl)propanoate, the core scaffold combines the quinoline nucleus with a propanoate side chain. This combination is significant as side chains attached to the quinoline ring are critical for modulating biological effects. The propanoate moiety introduces a flexible linker and an ester group, which can influence solubility, cell permeability, and metabolic stability. Furthermore, the ester can act as a handle for further chemical modification or may serve as a pro-drug, being hydrolyzed in vivo to a carboxylic acid, which could be the active form of the molecule.

Structural Modifications and Analog Design for Enhanced Bioactivity

The biological activity of a quinoline derivative is highly dependent on the nature and position of substituents on the ring system. Structure-Activity Relationship (SAR) studies are therefore essential for designing analogs with improved potency and selectivity. For this compound, key positions for modification include C4, C6, and the propanoate chain itself.

Substitution at C4: The methyl group at the C4 position is a defining feature. SAR studies on other quinoline series, such as 4-aminoquinolines, have shown that substitution at this position can significantly impact activity. While a methyl group at C3 has been shown to reduce antimalarial activity, modifications at C4 can be more favorable. pharmacy180.com Altering the size and electronics of the C4-substituent (e.g., replacing methyl with ethyl, trifluoromethyl, or a small cycloalkyl group) can probe the steric and electronic requirements of the target's binding pocket.

Substitution at C6: The position of the propanoate chain at C6 is crucial. Research on antibacterial quinolones has demonstrated that a fluorine atom at C6 significantly enhances activity. slideshare.net While the propanoate is a different type of substituent, its position on the benzo-part of the quinoline ring allows it to project into solvent-exposed regions or specific sub-pockets of a binding site. Modifications to the linker length (e.g., changing from propanoate to butanoate or acetate) or its nature could optimize interactions. One study on 6-substituted quinolines found that compounds like 6-bromo-5-nitroquinoline exhibited potent antiproliferative activity. nih.gov

Modification of the Propanoate Chain: The methyl ester of the propanoate side chain is a prime target for modification. Converting the ester to an amide, a carboxylic acid, or other functional groups can dramatically alter the compound's physicochemical properties and biological activity. For instance, creating a series of amides by reacting the corresponding carboxylic acid with various amines would introduce new hydrogen bonding donors and acceptors, potentially leading to new or stronger interactions with a biological target.

The following table outlines potential structural modifications and their rationale based on established medicinal chemistry principles for quinoline derivatives.

Position of ModificationOriginal GroupProposed ModificationRationale for Enhanced Bioactivity
C4 -CH₃ (Methyl)-CF₃ (Trifluoromethyl)Alters electronic properties, potentially improving binding affinity or metabolic stability.
-CyclopropylIntroduces conformational rigidity and explores steric tolerance in the binding pocket.
C6 Side Chain -CH₂CH₂COOCH₃-CH₂CH₂COOH (Acid)May be the active form; introduces a charge for potential ionic interactions.
-CH₂CH₂CONH-R (Amide)Increases hydrogen bonding potential and allows for diverse R-group substitutions.
C7 -H (Hydrogen)-Cl (Chloro)In antimalarials like chloroquine (B1663885), a 7-chloro group is optimal for activity. pharmacy180.comyoutube.com
C2 -H (Hydrogen)-Aryl or HeteroarylCan introduce π-stacking interactions and modulate lipophilicity.

Optimization of Ligand-Target Interactions

Optimizing the interaction between a ligand (the drug molecule) and its biological target is a central goal of drug design. Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable tools for this purpose. mdpi.commdpi.com These techniques can predict how this compound and its analogs might bind to a specific protein target, such as a kinase or a DNA-modifying enzyme, which are common targets for quinoline-based drugs. mdpi.comnih.gov

Molecular docking studies can reveal key binding interactions. For many quinoline-based inhibitors, the quinoline nitrogen atom acts as a hydrogen bond acceptor, often interacting with a key residue in the "hinge region" of a kinase's ATP binding site. mdpi.com The 4-methyl group of the target compound would likely be situated in a hydrophobic pocket, while the 6-propanoate side chain could extend towards the solvent-exposed region of the binding site, where it could form additional interactions.

A hypothetical docking scenario for this compound in a kinase active site might involve:

Hinge Binding : The quinoline nitrogen forming a hydrogen bond with a backbone amide of a hinge region amino acid (e.g., Met, Cys).

Hydrophobic Interactions : The quinoline ring system and the 4-methyl group engaging in van der Waals and hydrophobic interactions with nonpolar residues (e.g., Leu, Val, Ile).

Solvent-Front Interactions : The methyl propanoate group at C6 interacting with polar or charged residues near the entrance of the binding pocket or with solvent molecules.

MD simulations can then be used to assess the stability of these predicted binding poses over time. mdpi.commdpi.com By simulating the dynamic movements of the ligand-protein complex, researchers can confirm whether the key interactions observed in docking are maintained, providing greater confidence in the proposed binding mode. This information can then guide the design of new analogs with modifications aimed at strengthening these interactions, such as introducing additional hydrogen bond donors/acceptors or groups that can better fill a hydrophobic pocket.

Hybrid Molecule Design Integrating Other Bioactive Moieties

Molecular hybridization is a powerful strategy in drug design where two or more pharmacophores (bioactive moieties) are combined into a single molecule. researchgate.netthesciencein.org This approach aims to create a hybrid compound with a modified activity profile, potentially offering improved potency, better selectivity, or the ability to overcome drug resistance. thesciencein.org

The this compound scaffold is an excellent candidate for hybridization. The propanoate side chain provides a convenient attachment point for linking other bioactive fragments. Depending on the therapeutic goal, various moieties could be integrated.

Examples of Potential Hybridization Strategies:

Quinoline-Sulfonamide Hybrids : Sulfonamides are a well-known class of antibacterial and anticancer agents. Linking a sulfonamide moiety to the quinoline core could produce a dual-action agent. nih.gov For example, converting the methyl ester to an amide linked to an arylsulfonamide could yield hybrids with potential anticancer properties. nih.gov

Quinoline-Isatin Hybrids : Isatin (B1672199) is another privileged scaffold known for its diverse biological activities, including antibacterial and anticancer effects. A common strategy involves linking the two scaffolds via a hydrazone bridge, which has proven effective in generating potent antibacterial agents. mdpi.com

Quinoline-Triazole Hybrids : Triazoles are stable aromatic linkers that are often incorporated into hybrid molecules. They can act as rigid spacers and participate in hydrogen bonding and dipole interactions, often improving the binding affinity of the parent molecule.

The design of such hybrids requires careful consideration of the linker used to connect the two moieties. The length, flexibility, and chemical nature of the linker can profoundly impact the ability of each pharmacophore to reach its respective binding site and exert its biological effect.

The table below summarizes some potential hybrid designs incorporating the quinoline propanoate scaffold.

Quinoline ScaffoldLinkerBioactive MoietyPotential Therapeutic Application
4-Methylquinolin-6-ylAmideAryl SulfonamideAnticancer, Antibacterial
4-Methylquinolin-6-ylHydrazoneIsatinAntibacterial, Anticancer
4-Methylquinolin-6-ylTriazoleCinnamic AcidAntimalarial
4-Methylquinolin-6-ylAmideMercaptopurineAnticancer, Antimalarial

By leveraging these established medicinal chemistry principles, the scaffold of this compound can serve as a valuable starting point for the rational design and development of novel therapeutic agents.

Advanced Research Directions and Emerging Applications

Biophysical Characterization of Compound-Target Interactions

There is currently no available research detailing the biophysical characterization of interactions between Methyl 3-(4-methylquinolin-6-yl)propanoate and any biological targets. Such studies, which often employ techniques like X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, are crucial for understanding a compound's mechanism of action at a molecular level.

Development of Novel Prodrug Strategies

The structure of This compound , which includes a methyl ester, is suggestive of a potential prodrug form of the corresponding carboxylic acid, 3-(4-methylquinolin-6-yl)propanoic acid . Esterification is a common strategy to enhance properties like cell permeability. However, no studies have been published that specifically describe the design, synthesis, or evaluation of This compound as part of a prodrug strategy.

Application in Chemical Probes and Imaging Agents

No literature is available to support the development or use of This compound as a chemical probe or imaging agent. The quinoline (B57606) scaffold can sometimes impart fluorescent properties, a key feature for imaging agents, but there is no evidence of this specific compound being explored for such applications.

Integration with High-Throughput Screening Platforms

While high-throughput screening (HTS) is a standard method in drug discovery for testing large libraries of compounds, there are no published reports of This compound being included in or identified as a "hit" from any HTS campaigns.

Q & A

(Basic) What are the standard synthetic routes for Methyl 3-(4-methylquinolin-6-yl)propanoate?

The synthesis typically involves multi-step protocols, including coupling reactions, cyclization, and esterification. For example, intermediates such as quinoline derivatives are first functionalized at the 6-position, followed by propanoate side-chain introduction via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Purification often employs column chromatography, and yields are optimized by controlling reaction temperature, solvent polarity, and catalyst loading (e.g., PdCl₂(PPh₃)₂) .

(Basic) Which spectroscopic and crystallographic methods are employed to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, with characteristic peaks for the quinoline ring (δ 7.5–8.5 ppm) and ester group (δ 3.6–3.8 ppm for methoxy) .
  • FT-IR : Identification of ester C=O stretches (~1740 cm⁻¹) and aromatic C-H vibrations .
  • X-ray crystallography : Resolves 3D molecular packing and confirms bond lengths/angles. Software like SHELXL refines structural models using high-resolution data .

(Advanced) How can researchers optimize reaction conditions to enhance the yield of this compound?

Critical factors include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction rates .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during esterification .
  • Workup protocols : Acid-base extraction or recrystallization improves purity post-synthesis .

(Advanced) How to resolve contradictions in structural data obtained from different analytical techniques?

Discrepancies (e.g., NMR vs. X-ray data) require cross-validation:

  • Multi-technique analysis : Combine NMR (solution state) with X-ray (solid state) to assess conformational flexibility .
  • Computational modeling : DFT calculations predict optimal geometries, which are compared to experimental data .
  • Redundant synthesis : Reproducing the compound under varied conditions ensures structural consistency .

(Advanced) What computational approaches are used to model the interaction of this compound with biological targets?

  • Molecular docking : Screens binding affinity to receptors (e.g., kinases) using software like AutoDock. The quinoline moiety often participates in π-π stacking with aromatic residues .
  • MD simulations : Assess stability of ligand-target complexes over time, identifying key interaction residues .
  • QSAR studies : Correlate structural features (e.g., ester substituents) with bioactivity to guide analog design .

(Advanced) What strategies are employed to analyze the biological activity of this compound?

  • In vitro assays : Enzyme inhibition studies (e.g., IC₅₀ determination) using fluorogenic substrates .
  • Cellular models : Evaluate cytotoxicity and uptake in cancer cell lines via MTT assays .
  • Mechanistic studies : Western blotting or ELISA quantifies downstream signaling proteins (e.g., mTOR pathways) .
  • Comparative analysis : Benchmark against analogs to identify structure-activity relationships (SAR) .

Notes on Methodology

  • Synthesis : Prioritize stepwise protocols with intermediates validated via LC-MS .
  • Characterization : Always cross-reference spectroscopic data with computational predictions .
  • Biological testing : Include positive/negative controls to minimize assay artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.